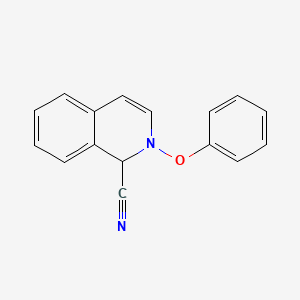
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids . This reaction proceeds via intramolecular cyclization, followed by transmetallation with the arylboronic acid of the resulting allylpalladium intermediate. The reaction conditions typically involve the use of palladium acetate (Pd(OAc)2), triphenylphosphine (P(o-tolyl)3), and sodium hydroxide (NaOH) in a dioxane/water mixture at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have significant biological activities.
科学的研究の応用
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, some derivatives of isoquinoline are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition can lead to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific structure of the derivative.
類似化合物との比較
2-Phenoxy-1,2-dihydroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
1,2-Dihydroisoquinoline-1-carboxylates: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Substituted 1,2-dihydroisoquinolines: These compounds have diverse applications in medicinal chemistry and are often used as intermediates in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific phenoxy and carbonitrile functional groups, which can impart distinct chemical and biological properties.
特性
CAS番号 |
142714-79-2 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
2-phenoxy-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C16H12N2O/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)19-14-7-2-1-3-8-14/h1-11,16H |
InChIキー |
AFEUONPNKVXQLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)ON2C=CC3=CC=CC=C3C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)

![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
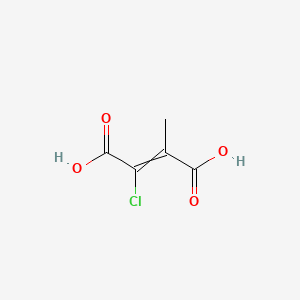
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
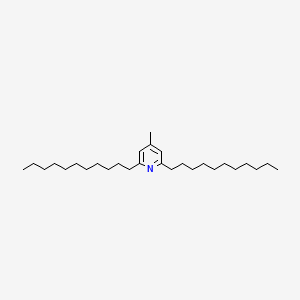
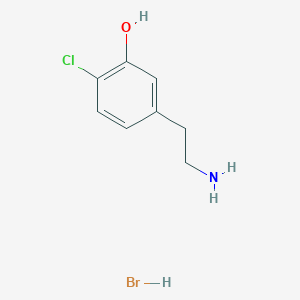
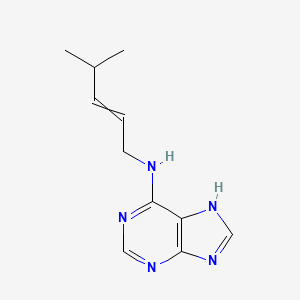
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
